molecular formula C24H24O3 B12663228 2,4,6-Tribenzyl-1,3,5-trioxane CAS No. 77550-10-8

2,4,6-Tribenzyl-1,3,5-trioxane

Cat. No.: B12663228
CAS No.: 77550-10-8
M. Wt: 360.4 g/mol
InChI Key: ZHTQEDBVQSVWEN-UHFFFAOYSA-N
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Description

2,4,6-Tribenzyl-1,3,5-trioxane is an organic compound with the molecular formula C24H24O3. It is a derivative of 1,3,5-trioxane, where the hydrogen atoms at positions 2, 4, and 6 are replaced by benzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribenzyl-1,3,5-trioxane typically involves the cyclotrimerization of benzyl-substituted aldehydes. One common method is the acid-catalyzed cyclization of benzaldehyde derivatives in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribenzyl-1,3,5-trioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Tribenzyl-1,3,5-trioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tribenzyl-1,3,5-trioxane involves its interaction with specific molecular targets and pathways. The benzyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2,4,6-Tris(phenylmethyl)-1,3,5-trioxane
  • 2,4,6-Triethyl-1,3,5-trioxane
  • 2,4,6-Triisobutyl-1,3,5-trioxane

Comparison: 2,4,6-Tribenzyl-1,3,5-trioxane is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties compared to other trioxane derivatives. The benzyl groups enhance its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

77550-10-8

Molecular Formula

C24H24O3

Molecular Weight

360.4 g/mol

IUPAC Name

2,4,6-tribenzyl-1,3,5-trioxane

InChI

InChI=1S/C24H24O3/c1-4-10-19(11-5-1)16-22-25-23(17-20-12-6-2-7-13-20)27-24(26-22)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18H2

InChI Key

ZHTQEDBVQSVWEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2OC(OC(O2)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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